1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H9Cl2N3O It is characterized by the presence of a pyrazole ring substituted with a dichlorophenoxy group
Preparation Methods
The synthesis of 1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2,5-dichlorophenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the dichlorophenoxy group plays a crucial role in its biological activity.
Comparison with Similar Compounds
1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
1-[(2,3-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine: Another similar compound with a different substitution pattern.
1-[(3,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine: This compound also has a dichlorophenoxy group but with substitutions at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H9Cl2N3O |
---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenoxy)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9Cl2N3O/c11-7-1-2-9(12)10(3-7)16-6-15-5-8(13)4-14-15/h1-5H,6,13H2 |
InChI Key |
LISLEBSMLNLFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCN2C=C(C=N2)N)Cl |
Origin of Product |
United States |
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